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(6-(Methoxymethyl)pyridin-2-yl)methanol

Cat. No.: B3047244
CAS No.: 136133-18-1
M. Wt: 153.18 g/mol
InChI Key: IYZHLMRMFMVVCV-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) Derivatives within Contemporary Chemical Sciences

Pyridine and its derivatives are a critical class of heterocyclic compounds that feature prominently in numerous areas of chemistry. nih.gov Their structural resemblance to benzene, with one CH group replaced by a nitrogen atom, imparts unique electronic properties and reactivity. This nitrogen atom introduces a dipole moment, alters the aromaticity, and provides a site for protonation and coordination to metal ions. nih.gov These characteristics make pyridine-based structures highly versatile building blocks in organic synthesis, medicinal chemistry, and materials science. The rich chemistry of pyridines allows for a wide range of functionalization reactions, enabling the precise tuning of their steric and electronic properties for specific applications.

Significance of Functionalized Pyridines in Advanced Material Science and Catalysis Research

In the realm of advanced materials, functionalized pyridines are integral to the development of novel organic electronics, polymers, and sensor technologies. researchgate.net The nitrogen atom in the pyridine ring can act as a ligand, facilitating the formation of coordination complexes with various metals. These metal-pyridine complexes exhibit diverse photophysical and electrochemical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and molecular sensors. acs.org For instance, 2,6-disubstituted pyridine derivatives have been incorporated into conjugated polymers for the selective detection of metal ions like palladium. researchgate.net

In catalysis, pyridine-based ligands are indispensable for a multitude of transition metal-catalyzed reactions. jscimedcentral.comwikipedia.org The electronic properties of the pyridine ring can be modulated by substituents, thereby influencing the catalytic activity and selectivity of the metal center. This tunability is crucial for designing efficient catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenation, and polymerization. jscimedcentral.com The ability of the pyridine nitrogen to coordinate to metal centers is a key feature that underpins their utility in this field. wikipedia.org

Research Landscape Pertaining to (6-(Methoxymethyl)pyridin-2-yl)methanol as a Versatile Chemical Synthon

This compound is a 2,6-disubstituted pyridine derivative that holds significant potential as a versatile chemical synthon. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The bifunctional nature of this compound, possessing both a primary alcohol and a methoxymethyl ether group, makes it an attractive building block for the synthesis of more complex molecules.

While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of more complex molecules investigated in medicinal and materials chemistry. The presence of two distinct functional groups allows for sequential and selective chemical transformations. For example, the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, while the methoxymethyl ether remains stable under many of these conditions. Conversely, the ether linkage can be cleaved under specific acidic conditions to reveal another hydroxyl group, enabling further derivatization.

The research landscape for this compound can be inferred from studies on analogous structures, such as pyridine-2,6-dimethanol and other 2,6-disubstituted pyridines. google.com These related compounds are widely used as ligands for transition metals and as precursors for macrocyclic compounds and polymers. google.com Therefore, it is reasonable to anticipate that this compound would be a valuable intermediate in the synthesis of novel ligands with tailored steric and electronic properties for applications in catalysis and materials science.

Scope and Objectives of Academic Research on this compound

The primary objectives of academic research involving this compound would likely revolve around its utility as a building block in organic synthesis and its application as a ligand in coordination chemistry. Key research directions would include:

Development of Efficient Synthetic Routes: While the compound is commercially available, academic research may focus on developing novel and efficient synthetic methodologies for its preparation, potentially from inexpensive and readily available starting materials like 2,6-lutidine. google.com

Exploration of its Reactivity: A thorough investigation of the selective functionalization of its two distinct oxygen-containing groups would be a primary objective. This would involve studying a range of chemical transformations to understand the chemoselectivity and to establish reliable protocols for its use in multi-step syntheses.

Synthesis of Novel Ligands: The compound serves as an excellent precursor for the synthesis of new mono- and bidentate ligands for coordination chemistry. Research would focus on modifying the hydroxyl and methoxymethyl groups to introduce other donor atoms or to create larger, more complex ligand architectures.

Investigation of Coordination Chemistry and Catalytic Applications: Once novel ligands derived from this compound are synthesized, a significant area of research would be the study of their coordination behavior with various transition metals. The resulting metal complexes would then be evaluated for their catalytic activity in a range of organic reactions.

Development of Functional Materials: Research could also explore the incorporation of this synthon into larger molecular structures for applications in materials science. For example, it could be used to create building blocks for supramolecular assemblies, liquid crystals, or functional polymers with specific optical or electronic properties.

The following table provides a summary of the key properties of this compound.

PropertyValue
CAS Number 136133-18-1 bldpharm.com
Molecular Formula C8H11NO2 bldpharm.com
Molecular Weight 153.18 g/mol bldpharm.com
IUPAC Name This compound
Synonyms Not widely available
Appearance Not specified in available literature
Solubility Expected to be soluble in polar organic solvents
Boiling Point Not specified in available literature
Melting Point Not specified in available literature

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B3047244 (6-(Methoxymethyl)pyridin-2-yl)methanol CAS No. 136133-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-(methoxymethyl)pyridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-6-8-4-2-3-7(5-10)9-8/h2-4,10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZHLMRMFMVVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC(=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619226
Record name [6-(Methoxymethyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136133-18-1
Record name 6-(Methoxymethyl)-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136133-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(Methoxymethyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 6 Methoxymethyl Pyridin 2 Yl Methanol

Retrosynthetic Analysis of the (6-(Methoxymethyl)pyridin-2-yl)methanol Framework

A retrosynthetic analysis of this compound logically begins by disconnecting the methoxy (B1213986) group, identifying the key challenge as the selective mono-methylation of a symmetric precursor. This leads to the primary precursor, 2,6-pyridinedimethanol (B71991) . This symmetrical diol is an ideal starting point as both hydroxymethyl groups are chemically equivalent, simplifying the initial synthetic steps.

The synthesis of 2,6-pyridinedimethanol can be traced back to more fundamental and readily available pyridine (B92270) precursors. A common and effective strategy involves the oxidation of 2,6-lutidine (2,6-dimethylpyridine). This two-step transformation first involves oxidation of the methyl groups to carboxylic acids, forming 2,6-pyridinedicarboxylic acid , followed by reduction to the corresponding diol. This retrosynthetic pathway is outlined below:

Target: this compound

Key Disconnection: O-Methyl bond

Precursor 1: 2,6-pyridinedimethanol

Key Transformation: Reduction of carboxylic acids/esters

Precursor 2: 2,6-pyridinedicarboxylic acid or its diester

Key Transformation: Oxidation of methyl groups

Starting Material: 2,6-lutidine

This analysis highlights that the core of the synthetic challenge lies not in the construction of the pyridine-2,6-disubstituted framework, but in the selective differentiation of the two identical hydroxyl groups of 2,6-pyridinedimethanol.

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, several modifications to the classical synthetic routes can be envisioned to reduce the environmental impact.

Biocatalytic Synthesis of the Precursor: A notable green approach is the synthesis of the key precursor, 2,6-pyridinedimethanol, using a whole-cell biocatalyst. This method can convert 2,6-lutidine directly to the diol in an aqueous medium, avoiding the use of harsh oxidizing and reducing agents and organic solvents.

Green Methylating Agents: Traditional methylating agents like methyl iodide and dimethyl sulfate (B86663) are toxic. A greener alternative is dimethyl carbonate (DMC) . DMC is non-toxic, biodegradable, and reacts with alcohols to form ethers, with the only byproduct being methanol (B129727) and carbon dioxide. The reaction can be catalyzed by a base and often performed under solvent-free conditions or in the presence of a recyclable catalyst.

Phase-Transfer Catalysis in Aqueous Media: The selective mono-methylation could potentially be achieved using phase-transfer catalysis (PTC). phasetransfer.comacsgcipr.org This technique allows for the reaction between a water-soluble component (the deprotonated diol) and a water-insoluble component (the methylating agent) in a biphasic system, often reducing the need for volatile organic solvents.

The development of greener synthetic routes for this compound is an active area of research, with a focus on improving the efficiency and sustainability of each synthetic step.

Atom Economy and Sustainability Metrics in this compound Synthesis

The principles of green and sustainable chemistry are increasingly integral to the evaluation of synthetic pathways, with a focus on minimizing waste and maximizing efficiency. nih.govresearchgate.net Metrics such as atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI) provide quantitative measures of a reaction's sustainability. chemrxiv.org Atom economy, in particular, offers a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. langholmandcanonbieschools.dumgal.sch.uk

A plausible and common synthetic strategy for preparing asymmetrically substituted pyridines like this compound involves the selective functionalization of a symmetric precursor, such as 2,6-pyridinedimethanol. One such route is the selective mono-O-methylation. In this process, 2,6-pyridinedimethanol is treated with a methylating agent in the presence of a base. A significant challenge in this approach is achieving mono-substitution over di-substitution, which often requires careful control of stoichiometry and reaction conditions.

The atom economy for this theoretical pathway can be calculated as follows:

Reaction: C₇H₉NO₂ (2,6-pyridinedimethanol) + CH₃I (Methyl Iodide) + NaH (Sodium Hydride) → C₈H₁₁NO₂ (this compound) + NaI (Sodium Iodide) + H₂ (Hydrogen)

Atom Economy Calculation:

This calculation reveals that, even under ideal conditions with 100% yield, approximately half of the reactant mass is incorporated into the final product, with the remainder forming byproducts (Sodium Iodide and Hydrogen gas). To improve upon this, alternative routes employing reagents with higher atom economy could be explored. For instance, using dimethyl carbonate as a methylating agent, which produces non-toxic and easily removable byproducts, represents a greener alternative.

Table 1: Comparative Analysis of Sustainability Metrics in a Hypothetical Synthesis

MetricDefinitionAnalysis for Mono-methylation Route
Atom Economy(MW of Product / Σ MW of Reactants) x 100~50.2%. Indicates significant byproduct formation relative to product mass.
E-FactorTotal Mass of Waste / Mass of ProductWould include solvents, unreacted materials, and purification media. Expected to be high due to the use of stoichiometric reagents and likely chromatographic purification.
Process Mass Intensity (PMI)Total Mass Input / Mass of ProductAccounts for all materials used. A high PMI would be anticipated, reflecting the need for solvents for the reaction, extraction, and chromatography.

Purification and Isolation Techniques for Academic Research Purity Standards

Achieving high purity of this compound is essential for its use in academic research, where impurities can interfere with analytical characterization and subsequent reactions. A multi-step purification protocol is typically employed following the synthesis to isolate the compound from unreacted precursors, byproducts (e.g., the di-methylated product), and residual reagents. The standard sequence involves extraction, solvent removal, and chromatography, potentially followed by crystallization.

Liquid-Liquid Extraction: The initial workup of the reaction mixture commonly involves quenching the reaction followed by liquid-liquid extraction. The crude product is partitioned between an aqueous phase and an immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane. orgsyn.org This step serves to remove water-soluble salts (e.g., sodium iodide from the methylation reaction) and other polar impurities. google.com The organic layers are combined for further processing.

Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent, like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. orgsyn.org After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator. This yields a crude oil or solid residue containing the desired product and organic-soluble impurities.

Flash Column Chromatography: The primary method for achieving high purity on a laboratory scale is flash column chromatography. The crude product is adsorbed onto a stationary phase, typically silica (B1680970) gel, and eluted with a carefully selected mobile phase. For a moderately polar compound like this compound, a gradient eluent system of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) is effective. orgsyn.org Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

Crystallization: For solid compounds, crystallization can be an excellent final step to achieve exceptional purity (>99%). This involves dissolving the material obtained from chromatography in a minimum amount of a suitable hot solvent or solvent mixture (e.g., toluene/heptane) and allowing it to cool slowly. google.com As the solution cools, the solubility of the product decreases, leading to the formation of a crystalline solid, while impurities tend to remain in the mother liquor. The resulting crystals are then isolated by filtration.

The final purity of the isolated this compound is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Table 2: Summary of Purification Techniques

TechniquePrincipleApplication in Purifying this compound
Liquid-Liquid ExtractionSeparation based on differential solubility in immiscible liquids.Removes inorganic salts and highly polar impurities from the crude reaction mixture.
Flash Column ChromatographySeparation based on differential adsorption to a stationary phase.Separates the target compound from starting materials and byproducts with different polarities.
CrystallizationSeparation based on differences in solubility at varying temperatures.Final purification step to achieve high crystalline purity and remove trace impurities.

Coordination Chemistry and Ligand Design Principles Involving 6 Methoxymethyl Pyridin 2 Yl Methanol

Bidentate and Tridentate Chelation Modalities of (6-(Methoxymethyl)pyridin-2-yl)methanol

The ligand this compound possesses three potential donor atoms: the nitrogen of the pyridine (B92270) ring, the oxygen of the methanol (B129727) group, and the oxygen of the methoxymethyl group. This arrangement allows for both bidentate and tridentate chelation, depending on the metal ion's size, coordination preferences, and the reaction conditions.

Bidentate Chelation: In a bidentate coordination mode, the ligand would likely utilize the pyridine nitrogen and one of the oxygen atoms to form a stable five- or six-membered chelate ring. The most probable bidentate coordination would involve the pyridine nitrogen and the hydroxyl oxygen, forming a five-membered ring, which is a common and stable arrangement for pyridyl alcohol ligands. nih.gov Alternatively, coordination through the pyridine nitrogen and the etheric oxygen of the methoxymethyl group is also possible, though potentially less favored. The uncoordinated arm could then remain free or participate in bridging interactions with adjacent metal centers, leading to the formation of polynuclear structures.

Tridentate Chelation: The presence of three donor atoms in a pincer-like arrangement strongly suggests the potential for tridentate (N,O,O) chelation. In this modality, the ligand would coordinate to a single metal center through the pyridine nitrogen and both oxygen atoms. This mode of coordination is well-documented for the analogous ligand pyridine-2,6-dimethanol, which readily forms stable complexes with a variety of metal ions. acs.orgnih.govresearchgate.net The formation of two five-membered chelate rings in a meridional fashion around the metal center would confer significant stability to the resulting complex. The deprotonation of the hydroxyl group to form an alkoxide can further enhance the donor ability of that oxygen and stabilize the metal-ligand bond.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound is expected to follow standard procedures for the coordination of pyridyl alcohol ligands. Typically, this would involve the reaction of the ligand with a metal salt in a suitable solvent, such as methanol, ethanol, or acetonitrile. jscimedcentral.com The choice of metal precursor (e.g., chloride, nitrate (B79036), acetate) and the reaction conditions (e.g., temperature, pH, presence of a base) would influence the final product's composition and structure.

Characterization of the resulting complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the pyridine ring and the C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR would provide information about the ligand's coordination environment in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the metal complexes.

Mass Spectrometry: To determine the mass-to-charge ratio of the complex and confirm its composition.

Elemental Analysis: To determine the empirical formula of the synthesized complexes.

X-ray Crystallography: To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.

Pyridine-based ligands are known to form stable complexes with a wide array of transition metals. wikipedia.org For instance, copper(II) complexes with 6-hydroxymethyl-substituted tris(2-pyridylmethyl)amine (B178826) ligands have been synthesized and structurally characterized, demonstrating the affinity of copper for such coordination environments. rsc.org Similarly, zinc(II) complexes with substituted pyridine ligands have been prepared and studied for their photoluminescence properties. nih.govresearchgate.net It is anticipated that this compound would form mononuclear or polynuclear complexes with transition metals, with the coordination geometry being influenced by the d-electron configuration and preferred coordination number of the metal ion. For example, late transition metals like Cu(II) and Zn(II) often favor four-, five-, or six-coordinate geometries, which can be readily accommodated by this ligand. wikipedia.org

The oxophilic nature of lanthanide and actinide ions makes them excellent candidates for coordination with ligands bearing oxygen donor atoms. The analogous ligand, pyridine-2,6-dimethanol, has been successfully employed to synthesize a family of isostructural tetranuclear lanthanide(III) complexes with a rare zigzag topology. acs.orgnih.gov In these complexes, the ligand acts as a tridentate (N,O,O) chelating and bridging ligand. The resulting complexes exhibit interesting magnetic and photoluminescence properties. acs.orgnih.gov Given these precedents, it is highly probable that this compound could also form polynuclear complexes with lanthanide and actinide ions, potentially leading to new materials with valuable magnetic or optical characteristics. The synthesis of such complexes would typically involve the reaction of the ligand with a lanthanide nitrate or chloride salt in the presence of a base to facilitate deprotonation of the hydroxyl group. researchgate.net

Pyridine and its derivatives can also act as Lewis bases and form adducts with main group metals. wikipedia.org For example, aluminum complexes based on pyridine-substituted alcohols have been synthesized and characterized. rsc.org These complexes have been investigated for their catalytic activity in ring-opening polymerization. The interaction of this compound with main group metals such as aluminum, gallium, or tin would likely involve coordination through the pyridine nitrogen and one or both of the oxygen donor atoms, leading to the formation of stable adducts with potential applications in catalysis and materials science.

Structure-Activity Relationships in Metal-Ligand Frameworks Derived from this compound

The relationship between the structure of a metal complex and its activity is a central theme in coordination chemistry. For complexes derived from this compound, several structural features could be tuned to influence their properties and potential applications:

Substituent Effects: The methoxymethyl group at the 6-position of the pyridine ring can influence the electronic properties of the ligand. The electron-donating nature of this group can increase the basicity of the pyridine nitrogen, thereby strengthening the metal-nitrogen bond. This can, in turn, affect the redox potential of the metal center and the catalytic activity of the complex.

Coordination Geometry: The ability of the ligand to adopt different chelation modes (bidentate vs. tridentate) can lead to complexes with different coordination geometries (e.g., square planar, tetrahedral, octahedral). The geometry around the metal center is a critical determinant of the complex's reactivity, for example, in catalysis where an open coordination site may be required for substrate binding. mdpi.com

Nuclearity: The formation of mononuclear versus polynuclear complexes can have a profound impact on their magnetic and photoluminescent properties. Polynuclear lanthanide complexes, for instance, can exhibit single-molecule magnet behavior or enhanced luminescence due to cooperative interactions between the metal centers. acs.orgnih.gov

While specific structure-activity relationship studies for complexes of this compound are not available, research on related systems, such as transition metal complexes of α-pyridinyl alcohols in homogeneous catalysis, highlights the importance of ligand design in controlling the activity and stability of the catalysts. mdpi.com

Solid-State and Solution-Phase Structural Studies of this compound Metal Complexes

The comprehensive understanding of a metal complex's properties requires its structural characterization in both the solid state and in solution.

Solid-State Structures: Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise three-dimensional structure of a metal complex in the solid state. For complexes of this compound, this technique would provide detailed information on:

The coordination number and geometry of the metal ion.

The chelation mode of the ligand.

The bond lengths and angles within the coordination sphere.

The presence of intermolecular interactions, such as hydrogen bonding or π-π stacking, which can lead to the formation of supramolecular architectures.

Based on studies of analogous pyridine-2,6-dimethanol complexes, one can anticipate a rich variety of solid-state structures, including mononuclear, dinuclear, and polynuclear species. acs.orgresearchgate.netresearchgate.netresearchgate.net The table below presents representative crystallographic data for a copper(II) complex with the related pyridine-2,6-dimethanol ligand, illustrating the type of structural information that can be obtained.

Interactive Data Table: Crystallographic Data for a Representative Copper(II) Complex with Pyridine-2,6-dimethanol

ParameterValue
Compound[Cu(pdm) (pydca)]
FormulaC₁₄H₁₁CuN₂O₆
Crystal SystemOrthorhombic
Space GroupPbcn
a (Å)8.196(2)
b (Å)13.124(3)
c (Å)25.612(5)
α (°)90
β (°)90
γ (°)90
V (ų)2755.9(10)
Z8
Data derived from a study on a related compound, pyridine-2,6-dimethanol (pdm). researchgate.net

Solution-Phase Structures: The structure and behavior of metal complexes in solution can differ significantly from their solid-state structures. NMR spectroscopy is a primary tool for studying the solution-phase structure and dynamics of diamagnetic complexes. For complexes of this compound, ¹H and ¹³C NMR can be used to:

Confirm the coordination of the ligand by observing shifts in the proton and carbon signals upon complexation.

Determine the symmetry of the complex in solution.

Study ligand exchange and other dynamic processes.

For paramagnetic complexes, techniques such as UV-Vis-NIR spectroscopy and magnetic susceptibility measurements would be employed to probe their electronic structure and magnetic properties in solution. Studies on zinc(II) complexes with tridentate pyridine-containing ligands have demonstrated the utility of solution-state NMR in combination with DFT calculations to determine the isomeric forms present in solution. mdpi.com

X-ray Crystallography of Metal-Ligand Complexes

A variety of coordination geometries have been observed, including octahedral, distorted octahedral, and square pyramidal arrangements. For instance, in a series of lanthanide complexes, 2,6-pyridinedimethanol (B71991) was found to coordinate in a tridentate fashion to the metal center. researchgate.net The resulting complexes exhibited high coordination numbers, with the remaining coordination sites being occupied by other ligands or solvent molecules.

Iron cluster chemistry has also been extensively explored with 2,6-pyridinedimethanol, leading to the formation of high-nuclearity clusters with unprecedented structures. For example, the reaction of 2,6-pyridinedimethanol with an iron(III) source resulted in the formation of an Fe₁₈ cluster. ufl.edu In these complex structures, the ligand often exhibits multiple coordination modes, acting as both a chelating and a bridging ligand to connect multiple metal centers.

The following table summarizes key crystallographic data for selected metal complexes of 2,6-pyridinedimethanol, highlighting the diversity of structures that can be achieved.

Metal IonComplex FormulaCrystal SystemSpace GroupCoordination GeometryReference
Pr(III)Pr(H₂pydm)₂(NO₃)₂TriclinicP-1Ten-coordinate researchgate.net
Nd(III)Nd(H₂pydm)₂(NO₃)₂TriclinicP-1Ten-coordinate researchgate.net
Er(III)Er(H₂pydm)₃₃MonoclinicP2₁/nNine-coordinate researchgate.net
Fe(III)Fe₁₈O₆(OH)₈(pdm)₁₀(pdmH)₄(H₂O)₄₁₀Distorted Octahedral ufl.edu
Mn(II)[MnCl{η³-C₅H₃N-2,6-(CH₂OH)₂}{η²-(C₅H₃N-2,6-(CH₂OH)₂)}]ClDistorted Octahedral tandfonline.com

H₂pydm = 2,6-pyridinedimethanol; pdmH = mono-deprotonated 2,6-pyridinedimethanol; pdm = di-deprotonated 2,6-pyridinedimethanol

Solution-State NMR Spectroscopic Analysis of Ligand Coordination

While X-ray crystallography provides a static picture of the solid-state structure, solution-state Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable insights into the behavior of these complexes in solution. ¹H and ¹³C NMR are routinely used to confirm the coordination of the ligand to the metal center.

Upon coordination, the chemical shifts of the ligand's protons and carbons are expected to change. The magnitude and direction of these shifts can provide information about the coordination mode and the electronic environment of the ligand. For diamagnetic metal complexes, the changes in chemical shifts are primarily due to the inductive effects of metal coordination.

For instance, in the ¹H NMR spectrum of a diamagnetic complex of 2,6-pyridinedimethanol, the signals corresponding to the methylene (B1212753) protons adjacent to the hydroxyl groups and the pyridine ring protons would be expected to shift downfield upon coordination to a metal ion. This is due to the withdrawal of electron density from the ligand towards the positively charged metal center.

In a study of lanthanide complexes with 2,6-pyridinedimethanol, ¹H and ¹³C NMR were used to characterize the complexes in solution. researchgate.net The spectra were consistent with the tridentate coordination of the ligand observed in the solid state.

EPR Spectroscopy of Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying metal complexes with unpaired electrons (paramagnetic centers). It provides detailed information about the electronic structure, oxidation state, and coordination environment of the metal ion.

The EPR spectra of copper(II) complexes with 2,6-pyridinedimethanol have been investigated in frozen water/methanol solutions. researchgate.netresearchgate.net These studies revealed unusual EPR spectra with "inverse" axial g-values (g⊥ > g∥ > 2.0023). This observation is indicative of a compressed octahedral or trigonal bipyramidal geometry around the Cu(II) center, where the unpaired electron resides in the d(z²) orbital. researchgate.netresearchgate.net This is in contrast to the more common elongated octahedral geometry where the unpaired electron is in the d(x²-y²) orbital, giving rise to g∥ > g⊥ > 2.0023.

The following table presents representative EPR spectral parameters for a Cu(II) complex of 2,6-pyridinedimethanol.

Metal Systemg∥g⊥A∥ (G)Reference
Cu(II)-2,6-pyridinedimethanol2.042.18150 researchgate.netresearchgate.net

Rational Design of Modified this compound Ligand Architectures

The principles learned from the coordination chemistry of 2,6-pyridinedimethanol can be applied to the rational design of new ligands with tailored properties. By systematically modifying the ligand scaffold, it is possible to fine-tune the steric and electronic properties of the ligand, thereby influencing the structure, stability, and reactivity of the resulting metal complexes.

Further modifications could involve:

Substitution on the pyridine ring: Introducing electron-donating or electron-withdrawing groups on the pyridine ring can modulate the Lewis basicity of the nitrogen atom and influence the stability of the metal-ligand bond.

Modification of the side arms: Altering the length or functionality of the side arms can change the bite angle of the ligand and the geometry of the resulting complex. For example, replacing the methylene groups with longer alkyl chains could lead to the formation of larger chelate rings and different coordination geometries.

Introduction of chiral centers: Incorporating chirality into the ligand backbone can lead to the formation of chiral metal complexes, which are of great interest for applications in asymmetric catalysis.

The systematic exploration of such modifications, guided by the foundational understanding of the coordination chemistry of simple analogues like 2,6-pyridinedimethanol, is a powerful strategy for the development of new and functional metal-ligand architectures.

Catalytic Applications of 6 Methoxymethyl Pyridin 2 Yl Methanol and Its Metal Complexes

Homogeneous Catalysis Mediated by (6-(Methoxymethyl)pyridin-2-yl)methanol Complexes

Despite the extensive use of pyridine-based ligands in homogeneous catalysis, dedicated studies focusing on complexes of this compound are not found in the reviewed literature. The potential of this ligand, which features both a pyridyl nitrogen and a hydroxyl group for metal coordination, remains an unexplored area of research.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental in carbon-carbon bond formation. These reactions often rely on precisely designed ligands to stabilize the metal center and facilitate the catalytic cycle. While numerous pyridine-containing ligands have been successfully employed to enhance catalytic activity and selectivity in these transformations, a comprehensive search of scientific databases did not yield any specific examples or detailed studies where this compound was used as a ligand for these reactions. Consequently, no data tables on reaction conditions, yields, or substrate scope for this specific catalyst system can be provided.

Polymerization Reactions

The field of olefin polymerization heavily relies on transition metal catalysts, where the ligand architecture plays a crucial role in determining the polymer's properties, such as molecular weight and tacticity. While late-transition metal complexes with diimine-pyridine ligands are well-known polymerization catalysts, there is no published research detailing the application of this compound as a ligand in any polymerization reaction. Therefore, information regarding its catalytic activity, the influence on polymer characteristics, or relevant data is unavailable.

C-H Activation and Functionalization

Direct C-H activation is a powerful tool for the efficient synthesis of complex molecules. This field often employs rhodium, iridium, and palladium catalysts supported by directing groups, frequently containing a pyridine (B92270) moiety, to achieve high regioselectivity. Although the pyridine nitrogen in this compound could potentially serve as a directing group, no studies have been published that describe the use of its metal complexes in C-H activation and functionalization reactions.

Heterogeneous Catalysis Utilizing Immobilized this compound Species

Immobilizing homogeneous catalysts onto solid supports is a key strategy for improving catalyst recyclability and simplifying product purification. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Surface-Supported Catalysts

The immobilization of metal complexes onto surfaces like silica (B1680970) or polymers is a common technique in heterogeneous catalysis. Pyridine-containing ligands have been anchored to solid supports to create robust and reusable catalysts. However, a review of the available scientific literature indicates that there are no published reports on the immobilization of this compound or its metal complexes onto any solid support for catalytic applications. As such, there is no data available on the performance, stability, or reusability of such surface-supported catalysts.

Metal-Organic Frameworks (MOFs) incorporating this compound Scaffolds

There is no specific information available in the searched scientific literature detailing the synthesis, characterization, or catalytic applications of Metal-Organic Frameworks that explicitly incorporate the this compound ligand. While research exists on MOFs utilizing various pyridyl-based ligands, data directly pertaining to this specific compound is not available.

Enantioselective Catalysis with Chiral Derivatives of this compound

Mechanistic Investigations of Catalytic Cycles Involving this compound Ligands

Detailed mechanistic studies, including the identification of reaction intermediates, kinetic analyses, or computational modeling, for catalytic cycles involving this compound as a ligand are not present in the available literature.

Catalyst Recycling and Reusability Studies

There is a lack of published research on the recovery and reuse of catalysts derived from this compound. Therefore, no data on catalyst stability, leaching, or performance over multiple catalytic cycles can be provided.

Advanced Spectroscopic and Supramolecular Elucidation of 6 Methoxymethyl Pyridin 2 Yl Methanol

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of a molecule. For (6-(Methoxymethyl)pyridin-2-yl)methanol, with a molecular formula of C₈H₁₁NO₂, the theoretical exact mass can be calculated for its various ionized forms. This data is critical for confirming its identity in complex mixtures or as a synthesized product.

The primary ionization adducts would be the protonated molecule [M+H]⁺, the sodiated molecule [M+Na]⁺, and the potassiated molecule [M+K]⁺. The calculated exact masses provide a high-precision benchmark for experimental verification.

Table 1: Calculated Exact Masses for this compound Adducts

Ion Species Formula Calculated Exact Mass (Da)
[M+H]⁺ [C₈H₁₂NO₂]⁺ 154.0863
[M+Na]⁺ [C₈H₁₁NNaO₂]⁺ 176.0682

Tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation pattern, providing further structural confirmation. Expected fragmentation pathways for the [M+H]⁺ ion would likely involve the neutral loss of stable molecules such as water (H₂O) from the hydroxymethyl group, methanol (B129727) (CH₃OH) from the methoxymethyl group, or formaldehyde (B43269) (CH₂O).

Predicted Fragmentation Pathways:

Loss of H₂O: The protonated molecule could easily lose a water molecule from the hydroxymethyl group, leading to a fragment ion at m/z 136.0757.

Loss of CH₂O: Cleavage of the C-O bond in the methoxymethyl substituent could result in the loss of formaldehyde, yielding a fragment at m/z 124.0863.

Loss of CH₃OH: The methoxymethyl group could be lost as methanol, resulting in a significant fragment ion at m/z 122.0600.

Detailed Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

The key vibrational modes for this compound include the O-H stretch of the alcohol, C-H stretches of the aromatic ring and alkyl groups, pyridine (B92270) ring vibrations, and C-O stretching modes. rsc.orgscirp.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Description
O-H Stretch 3200 - 3500 Broad band in IR due to hydrogen bonding.
Aromatic C-H Stretch 3000 - 3100 Sharp peaks characteristic of the pyridine ring.
Aliphatic C-H Stretch 2850 - 3000 Asymmetric and symmetric stretches from -CH₂- and -CH₃ groups. scirp.org
Pyridine Ring Stretch (ν₈ₐ, ν₈ᵦ) 1570 - 1610 Strong bands in both IR and Raman, characteristic of the pyridine ring framework. researchgate.net
Pyridine Ring Stretch (ν₁₉ₐ, ν₁₉ᵦ) 1420 - 1480 Further ring stretching and deformation modes.
CH₂ Scissoring 1440 - 1470 Bending vibrations of the methylene (B1212753) groups.
O-H Bend 1350 - 1420 In-plane bending, often coupled with other modes.
Ring Breathing (ν₁) 990 - 1030 Symmetric ring deformation, often strong in Raman. researchgate.net
C-O Stretch (Alcohol) 1000 - 1050 Stretching of the C-OH bond.

In condensed phases, the broad O-H stretching band would indicate the presence of intermolecular hydrogen bonding. Conformational studies using variable-temperature IR or Raman spectroscopy could potentially reveal different rotamers associated with the methoxymethyl and hydroxymethyl side chains. Computational studies using Density Functional Theory (DFT) would complement experimental findings by providing calculated frequencies and visualizing the normal modes of vibration. researchgate.netcardiff.ac.uk

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural and Conformational Insights

¹H NMR: The proton spectrum is expected to show distinct signals for the pyridine ring protons and the protons on the two side chains. The pyridine ring protons will appear as a triplet and two doublets, characteristic of a 2,6-disubstituted pyridine. The methylene (-CH₂-) and methyl (-CH₃) protons will appear in the aliphatic region.

¹³C NMR: The carbon spectrum will show three signals for the unique pyridine ring carbons and three signals for the carbons in the side chains. The chemical shifts are influenced by the electronegativity of the attached atoms (N, O) and their position on the ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Position Atom Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Multiplicity / Coupling
3, 5 H ~7.2-7.4 ~118-120 d, J ≈ 7.7 Hz
4 H ~7.7-7.8 ~137-138 t, J ≈ 7.7 Hz
2, 6 C - ~158-160 s
7 (CH₂OH) H ~4.8 ~64-65 s
8 (OH) H Variable (broad s) - s
9 (CH₂OCH₃) H ~4.6 ~74-75 s

Advanced NMR Techniques:

2D NMR (COSY, HSQC, HMBC): These techniques would be crucial for unambiguous assignment. A COSY (Correlation Spectroscopy) spectrum would confirm the coupling between the H-3/H-5 and H-4 protons on the pyridine ring. An HSQC (Heteronuclear Single Quantum Coherence) spectrum would directly correlate each proton signal with its attached carbon. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum would reveal long-range (2-3 bond) correlations, for instance, from the methylene protons of the side chains to the C2 and C6 carbons of the pyridine ring, confirming the substitution pattern.

Solid-State NMR (SSNMR): In the absence of a single crystal structure, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR could provide valuable information on the molecular conformation and packing in the solid state. researchgate.net The presence of multiple peaks for chemically equivalent carbons could indicate the existence of different conformers or multiple molecules in the asymmetric unit cell of the crystal.

UV-Vis and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

The electronic properties of this compound are dominated by the pyridine chromophore. UV-Vis absorption spectroscopy reveals the electronic transitions within the molecule.

Like pyridine itself, the compound is expected to exhibit two main absorption bands in the UV region:

An intense band below 270 nm, corresponding to the π → π* transition of the aromatic system.

A weaker band at longer wavelengths (around 270-300 nm), corresponding to the n → π* transition, which involves the promotion of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital.

The positions and intensities of these bands can be influenced by the substituents and the solvent polarity. The electron-donating nature of the methoxy (B1213986) and hydroxyl groups may cause a slight red-shift (bathochromic shift) of the absorption bands compared to unsubstituted pyridine.

Many pyridine-based ligands and their metal complexes are known to be fluorescent. researchgate.net Upon excitation into its absorption bands, this compound may exhibit fluorescence. The emission wavelength and fluorescence quantum yield (Φ_F) would be sensitive to the molecular environment. The quantum yield, a measure of the efficiency of the fluorescence process, can be determined relative to a known standard. bjraylight.comresearchgate.net Factors such as solvent polarity, pH, and the ability to form hydrogen bonds can significantly impact the fluorescence properties by affecting the energy gap between the ground and excited states and by providing non-radiative decay pathways.

Chiroptical Spectroscopy (CD, ORD) of Chiral Derivatives or Complexes

The parent molecule, this compound, is achiral and therefore will not exhibit a signal in circular dichroism (CD) or optical rotatory dispersion (ORD) spectroscopy. However, it serves as an excellent ligand for the construction of chiral supramolecular systems.

When this molecule coordinates to a metal center that is itself chiral or contains other chiral ligands, the resulting metal complex can be chiral and thus CD-active. researchgate.net For example, coordination of this compound to a metal ion like Cu(II) or Zn(II) along with a chiral auxiliary ligand would create a diastereomeric complex. nih.gov

The CD spectrum of such a complex in the d-d transition region (visible range) would provide detailed information about the geometry and absolute configuration of the metal's coordination sphere. nih.gov Furthermore, exciton (B1674681) coupling between the pyridine chromophore and other aromatic ligands in a chiral spatial arrangement within a complex can produce intense CD signals in the UV region, which can be used to deduce the helicity and conformation of the supramolecular assembly. rsc.org Vibrational Circular Dichroism (VCD) could also be employed to study the chiral induction in the ligand's vibrational modes upon coordination. rsc.org

Investigation of Intermolecular Interactions and Supramolecular Assemblies

The combination of hydrogen-bond donating (O-H) and accepting (N, O) sites makes this compound an ideal candidate for forming predictable supramolecular architectures through non-covalent interactions.

Hydrogen Bonding: The primary intermolecular interaction is hydrogen bonding. The hydroxyl group can act as a donor to the nitrogen atom of a neighboring pyridine ring (O-H···N) or to the ether or hydroxyl oxygen of another molecule (O-H···O). These interactions can lead to the formation of various assemblies in the solid state, such as dimers, one-dimensional chains, or two-dimensional sheets. nih.gov The specific hydrogen-bonding pattern, or synthon, adopted will depend on steric factors and the minimization of energy in the crystal lattice.

Coordination-Driven Self-Assembly: The molecule can also act as a versatile ligand in coordination chemistry. The pyridine nitrogen and the hydroxyl oxygen can chelate to a single metal center, forming a stable five-membered ring. Alternatively, the nitrogen atom can coordinate to one metal center while the hydroxyl or methoxy oxygen interacts with another, bridging metal centers to form coordination polymers or discrete metallosupramolecular architectures. rsc.org The flexibility of the side chains allows the ligand to adapt to the preferred coordination geometry of different metal ions, making it a valuable component in the design of functional materials. The study of closely related ligands like 2,6-bis(hydroxymethyl)pyridine has shown their utility in creating complex, multi-component assemblies. cymitquimica.comrsc.org

Computational and Theoretical Investigations of 6 Methoxymethyl Pyridin 2 Yl Methanol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic characteristics of (6-(Methoxymethyl)pyridin-2-yl)methanol. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Conformational analysis of this compound reveals several possible low-energy structures arising from the rotation around the single bonds, particularly the C-C bond connecting the hydroxymethyl group to the pyridine (B92270) ring and the C-O bond of the methoxymethyl group. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to identify the most stable conformers and the energy barriers between them. rsc.org The presence of intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the pyridine ring or the oxygen of the methoxymethyl group can significantly influence the conformational preferences.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound

ParameterBond Length (Å)Bond/Dihedral Angle (°)
C2-C31.395
C3-C41.390
C4-C51.391
C5-C61.396
N1-C21.340
N1-C61.342
C2-C7 (CH2OH)1.510
C6-C8 (CH2OCH3)1.512
O1-H10.965
C2-N1-C6117.5
N1-C2-C7116.8
C5-C6-C8122.1
H1-O1-C7-C265.4
C7-C2-C3-C4179.8

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, particularly on the nitrogen atom and the π-system. The LUMO is also anticipated to be distributed over the pyridine ring's π*-antibonding orbitals. The methoxymethyl and hydroxymethyl substituents can influence the energies of these orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-6.54
LUMO-0.89
HOMO-LUMO Gap5.65

Note: These values are representative and are estimated based on DFT calculations for analogous pyridine compounds.

The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for nucleophilic and electrophilic attack, respectively.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). rsc.org

For this compound, the MEP surface would likely show a region of significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, making them potential sites for hydrogen bonding and electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack.

Molecular Dynamics Simulations for Solution-Phase Behavior and Ligand Dynamics

While quantum chemical calculations are typically performed in the gas phase, molecular dynamics (MD) simulations can model the behavior of this compound in a solvent environment. MD simulations track the movements of atoms and molecules over time, providing insights into solvation effects, conformational dynamics, and intermolecular interactions.

In an aqueous solution, the polar hydroxyl and methoxymethyl groups of this compound would form hydrogen bonds with water molecules. MD simulations can reveal the structure of the solvation shell and the dynamics of these hydrogen bonds. This information is crucial for understanding the compound's solubility and its behavior in biological systems.

Mechanistic Pathways Elucidation of Reactions Involving this compound

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the reaction pathway and determine the activation energy.

For instance, the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or the etherification of the hydroxyl group, could be modeled. DFT calculations can identify the transition state structures and provide a quantitative understanding of the reaction kinetics and thermodynamics. This is valuable for optimizing reaction conditions and predicting potential side products.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can help in the assignment of experimental IR spectra. The predicted frequencies for C-H, O-H, C-O, and C-N stretching and bending modes can be correlated with observed absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental NMR spectra. The calculated shifts are sensitive to the electronic environment of each nucleus.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. scirp.org The main transitions for this compound would likely be π → π* transitions within the pyridine ring.

Table 3: Predicted and Hypothetical Experimental Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterHypothetical Experimental Value
IR (cm⁻¹)ν(O-H): 34503430
ν(C-H): 2950-28502945, 2880
ν(C=N, C=C): 1600-14501595, 1470
¹H NMR (ppm)δ(OH): ~4.54.6
δ(CH₂OH): ~4.74.8
δ(CH₂OCH₃): ~4.44.5
δ(OCH₃): ~3.33.4
δ(pyridine-H): 7.2-7.87.3, 7.7, 7.4
UV-Vis (nm)λmax (π → π*)265

Note: The predicted values are based on general computational outcomes for similar structures. The experimental values are hypothetical and for illustrative purposes.

The close agreement between predicted and experimental spectroscopic data would provide confidence in the accuracy of the computational model used for the theoretical investigations of this compound.

Derivatization and Structure Function Relationship Studies of 6 Methoxymethyl Pyridin 2 Yl Methanol Analogues

Systematic Modification of the Methoxymethyl and Methanol (B129727) Functionalities

The hydroxyl group of the methanol functionality is a primary target for modification. Standard organic transformations can be employed to convert it into a range of other functional groups. For instance, etherification can be achieved to introduce different alkyl or aryl groups. The synthesis of [(S)-4-Methoxymethyl-4,5-dihydrooxazol-2-yl]pyridine was accomplished by reacting the precursor alcohol with sodium hydride followed by the addition of methyl iodide (MeI), effectively converting the hydroxyl group into a methoxy (B1213986) ether. arkat-usa.org

Another common modification is the conversion of the alcohol to a halide, which can then serve as a leaving group for further nucleophilic substitution. Studies on pyridine (B92270) methanols have shown that treatment with reagents like thionyl chloride (SOCl₂) or under Appel conditions can lead to chlorination. researchgate.net The reactivity in such transformations can be influenced by the electronic nature of the pyridine ring; electron-withdrawing groups on the ring can affect whether tosylation or chlorination occurs when treated with tosyl chloride. researchgate.net

Oxidation of the methanol group to an aldehyde or a carboxylic acid presents another route for derivatization. The oxidation of 2,6-pyridinedimethanol (B71991) by chromium(VI) in acidic media has been studied, indicating that the alcohol functionalities can be converted to carbonyls, with the reaction kinetics and products being dependent on the reaction conditions. bohrium.com Such an oxidation would transform the neutral hydroxyl donor into a potentially anionic carboxylate donor, significantly altering its coordination properties.

Esterification is also a viable strategy. The formation of benzoate (B1203000) esters from 2-pyridyl oxazoline (B21484) alcohols has been shown to be superior to ether derivatives in terms of selectivity in certain catalytic reactions, suggesting that the electronic properties of the ester's carbonyl group play a key role in the catalytic cycle. arkat-usa.org

Pyridine Ring Substitution Effects on Ligand Properties and Reactivity

Modifying the pyridine ring itself, typically at the 4-position, is a powerful method to electronically tune the ligand's properties without drastically altering its steric profile. This approach allows for a systematic investigation of structure-activity relationships. By introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine ring, the electron density at the pyridyl nitrogen atom can be precisely controlled.

This electronic modulation directly impacts the donor capability of the ligand. A more electron-rich pyridine ring (with an EDG) will be a stronger Lewis base, leading to stronger coordination to a metal center. Conversely, an EWG will decrease the basicity of the pyridyl nitrogen, resulting in weaker coordination. nih.gov

These electronic effects have a demonstrable impact on the catalytic activity of the corresponding metal complexes. In a study of iron(III) complexes with tetra-aza pyridinophane ligands, it was found that EWGs in the 4-position of the pyridine ring resulted in higher yields for C-C coupling reactions. nih.gov It is hypothesized that the electron-deficient metal center resulting from the EWGs is more reactive. nih.gov Similarly, in Pd(II) complexes used for Suzuki-Miyaura and Heck reactions, the nature of the substituent on the pyridine ring influenced the effectiveness of the catalyzed reaction, with ligand basicity being a key correlating factor. nih.gov

The electronic nature of the substituents also influences the synthesis of the ligands themselves. For NNN pincer-type ligands with various substituents on the 4-position of the pyridine ring, different reaction temperatures were required for their synthesis to avoid unwanted side reactions like nucleophilic aromatic substitution, particularly with strong EWGs like a nitro group. nih.gov

Synthesis and Characterization of Novel (6-(Methoxymethyl)pyridin-2-yl)methanol Derivatives

The synthesis of novel derivatives of this compound allows for the introduction of new functionalities and the exploration of their unique properties. One such example is the synthesis of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol. nih.gov This hydrazone derivative, with the chemical formula C₁₂H₁₂N₄O, is formed through the condensation reaction of a pyridine-based hydrazine (B178648) with a pyridine aldehyde precursor. nih.gov The characterization of this compound revealed an E configuration with respect to the hydrazone C=N bond. Its crystal structure is stabilized by N-H···N and O-H···N hydrogen bonds, which create a two-dimensional layered structure. nih.gov

Another synthetic strategy involves incorporating the pyridine-methanol backbone into more complex structures, such as macrocycles or ligands with additional pendant groups. For example, 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine was synthesized via a "click reaction" between an azide (B81097) and an alkyne-functionalized pyridine-2,6-diyldimethanol derivative. researchgate.net This multi-step synthesis first involves the conversion of pyridine-2,6-diyldimethanol to an alkyne-containing intermediate, 2,6-bis((prop-2-yn-1-yloxy)methyl)pyridine [BPMP]. researchgate.net This derivative was then reacted with 1-azidooctane (B1266841) to yield the final triazole-containing ligand. researchgate.net These novel compounds were characterized by various spectroscopic methods, including ¹H NMR, ¹³C NMR, UV-Vis, FTIR, and mass spectrometry. researchgate.net

The synthesis of meso-(pyridin-2-ylmethyl)porphyrins represents another class of complex derivatives. A synthetic route was developed based on the nucleophilic attack of a (pyridin-2-ylmethyl)lithium reagent on a porphyrin with a free meso position. academie-sciences.fr The resulting porphyrin ligand was subsequently metalated with Zn(II) and Ni(II). academie-sciences.fr These novel porphyrin derivatives were characterized by NMR and UV-visible absorption spectroscopy, mass spectrometry, and electrochemistry. academie-sciences.fr

Impact of Structural Modifications on Coordination Behavior and Catalytic Performance

Structural modifications to this compound analogues have a profound impact on their coordination chemistry and the catalytic performance of their metal complexes. The changes in steric bulk, electronic properties, and the nature of the donor atoms dictate the geometry of the resulting metal complexes and their reactivity.

The effect of substituents on the pyridine ring is a clear example. As discussed, the electronic nature of 4-substituents on pyridine-based ligands directly influences the catalytic activity of their Pd(II) complexes in cross-coupling reactions. nih.gov An increase in ligand basicity generally leads to higher reaction yields, although steric effects from substituents at the 2 or 6 positions can also play a role. nih.gov

The modification of the side-arm functionalities also significantly affects catalytic outcomes. In the enantioselective hydrosilylation of ketones using chiral 2-pyridyl oxazoline ligands, it was found that ester derivatives of the ligand's alcohol functionality led to higher enantioselectivity compared to ether derivatives. arkat-usa.org This suggests that the carbonyl group of the ester is a key feature for achieving high selectivity, possibly through secondary interactions in the transition state. arkat-usa.org

The introduction of entirely new coordinating groups, as seen in the triazole-containing ligand 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine, creates ligands that can act as tetradentate or pentadentate chelators. researchgate.net The resulting metal complexes with Mn²⁺, Pd²⁺, and Au³⁺ were characterized, and their coordination behavior was studied using magnetic susceptibility and conductivity measurements. researchgate.net

In the field of polymerization catalysis, Group 4 complexes with pyridine-2-phenolate-6-arylmethine ligands have been synthesized and studied. cityu.edu.hkcityu.edu.hk These ligands, derived from (6-bromopyridin-2-yl)-arylmethanol precursors, create C₁-symmetric complexes. cityu.edu.hkcityu.edu.hk When activated, these Ti(IV) and Zr(IV) complexes show high activity for ethylene (B1197577) polymerization, with the nature of the aryl substituent on the methine bridge influencing both the activity and the properties of the resulting polymer. cityu.edu.hkcityu.edu.hk For instance, a catalyst with a 2-fluorophenyl substituent exhibited higher activity compared to other analogues. cityu.edu.hk

The coordination of 4-methoxy-N-(pyridin-2-ylmethylene)aniline derivatives to Zn(II), Pd(II), and Cd(II) has also been explored. researchgate.net The resulting complexes showed varied geometries, including distorted tetrahedral, octahedral, and trigonal bipyramidal, depending on the metal and the specific ligand structure. researchgate.net When used for the polymerization of methyl methacrylate, a Pd(II) complex with a reduced amine linkage showed the highest catalytic activity, producing high molecular weight syndio-enriched PMMA. researchgate.net

The table below summarizes findings on the catalytic performance of various palladium complexes with substituted pyridine ligands in the Suzuki-Miyaura reaction.

Catalyst PrecursorLigand Substituent (at 4-position)Yield (%)Reference
Pd(II) ComplexElectron-Withdrawing Group>90% nih.gov
Pd(II) ComplexElectron-Donating Group>90% nih.gov

Note: The specific yield values for each substituent were not detailed in the source, but the majority of catalysts were reported to provide yields greater than 90%.

The following table presents characterization data for a novel hydrazone derivative.

CompoundFormulaKey Structural FeatureStabilizing InteractionsReference
(6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanolC₁₂H₁₂N₄OE configuration at C=N bondN-H···N and O-H···N hydrogen bonds nih.gov

Emerging Research Directions and Future Perspectives for 6 Methoxymethyl Pyridin 2 Yl Methanol

Integration into Advanced Functional Materials

The bifunctional nature of (6-(Methoxymethyl)pyridin-2-yl)methanol makes it an attractive building block, or monomer, for the synthesis of advanced functional materials. The hydroxyl group provides a reactive site for polymerization reactions, such as the formation of polyesters and polyurethanes. These polymers could exhibit unique properties imparted by the pyridine (B92270) and methoxymethyl moieties, including tailored solubility, thermal stability, and metal coordination capabilities. ontosight.ai

One of the most promising avenues is in the development of metal-organic frameworks (MOFs). The pyridine nitrogen and the hydroxyl oxygen of this compound can act as coordination sites for metal ions, forming intricate and porous network structures. universityofgalway.iemdpi.com While research on MOFs incorporating this specific ligand is still in its nascent stages, the structural diversity achieved with similar pyridine-based ligands, such as pyridine-3,5-dicarboxylic acid, suggests a high potential for creating novel MOFs with unique topologies and properties. rsc.org The methoxymethyl group could influence the framework's porosity and surface characteristics, potentially leading to materials with enhanced gas adsorption or separation capabilities.

The table below illustrates the potential of pyridine derivatives in the formation of advanced polymers.

Polymer TypePotential MonomerKey Features of Resulting Polymer
PolyestersThis compoundEnhanced thermal stability, metal-ion binding sites
PolyurethanesThis compoundModified solubility, potential for self-assembly
Coordination PolymersThis compoundTunable porosity, catalytic activity, luminescence

Applications in Sensor Technologies and Molecular Recognition

Pyridine derivatives have been extensively investigated for their use as fluorescent chemosensors for the detection of various cations. mdpi.comnih.gov The electron-rich nitrogen atom of the pyridine ring, along with the oxygen atoms of the substituents in this compound, can selectively bind to specific metal ions. This binding event can lead to a measurable change in the molecule's photophysical properties, such as fluorescence quenching or enhancement, forming the basis for a sensor. mdpi.com

The specific arrangement of donor atoms in this compound could lead to high selectivity for certain metal ions. Future research will likely focus on synthesizing and characterizing the coordination complexes of this ligand with various metal ions to evaluate its potential in sensor applications. The development of such sensors is crucial for environmental monitoring and biological imaging.

Bioinorganic Chemistry Applications (Excluding Clinical Trials)

The ability of pyridine-containing ligands to form stable complexes with a wide range of metal ions is of significant interest in bioinorganic chemistry. nih.gov These complexes can serve as mimics for the active sites of metalloenzymes, providing insights into their structure and function. The coordination chemistry of ligands similar to this compound, such as pyridine-2,6-dimethanol, with transition metals and lanthanides has been explored, revealing a rich variety of coordination modes and complex structures. researchgate.netresearchgate.net

The tridentate (O,N,O) coordination pocket offered by the deprotonated form of this compound is expected to form stable complexes with various metal ions. The study of these complexes could elucidate fundamental aspects of metal-ligand interactions and their relevance in biological systems. Furthermore, the incorporation of such complexes into larger biomolecules or materials could lead to the development of novel imaging agents or catalysts for biological transformations.

Challenges and Opportunities in the Scalable Synthesis of this compound

The widespread application of this compound is contingent on the development of efficient and scalable synthetic routes. While specific high-yield, large-scale syntheses for this exact molecule are not yet widely reported, methods for producing structurally similar compounds, such as 6-methyl-2-pyridyl methanol (B129727) and 2,6-pyridinedimethanol (B71991), offer valuable insights. google.comchemicalbook.com

A common strategy involves the selective oxidation of a methyl group on a substituted pyridine, followed by reduction or other functional group manipulations. For instance, the synthesis of 6-methyl-2-pyridyl methanol has been achieved through the high-selectivity oxidation of 2,6-dimethyl pyridine. google.com A similar approach could be envisioned for the synthesis of this compound, starting from a precursor with a methyl and a methoxymethyl group on the pyridine ring.

Another potential route involves the functionalization of pre-existing pyridine-2,6-dimethanol. Selective etherification of one of the hydroxyl groups would yield the target compound. The challenge lies in achieving high selectivity for the mono-etherification product. The development of green and sustainable synthetic methods, utilizing environmentally benign reagents and solvents, will be a key area of future research. researchgate.netnih.gov

Synthetic ApproachStarting MaterialKey TransformationPotential Advantages
Selective Oxidation2-(Methoxymethyl)-6-methylpyridineOxidation of the methyl groupDirect route to the target structure
Selective EtherificationPyridine-2,6-dimethanolMono-O-methylationUtilizes a readily available precursor
Multi-step Synthesis2,6-DichloropyridineNucleophilic substitutionsVersatile for creating derivatives

Prospects for Novel Catalytic Transformations and Sustainable Chemical Processes

The transition metal complexes of pyridinyl alcohols and diols have shown significant promise as catalysts in a range of organic transformations. nih.gov The multidentate nature of ligands like this compound allows for the formation of stable and well-defined metal complexes, which can act as catalysts. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyridine ring, thereby influencing the activity and selectivity of the catalyst. nih.gov

Metal complexes of this compound could find applications in various catalytic processes, including oxidation, reduction, and cross-coupling reactions. biosynce.comresearchgate.net The development of catalysts based on this ligand could contribute to more sustainable chemical processes by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. The use of pyridine derivatives in green solvents and as part of catalytic systems aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing. biosynce.comrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-(Methoxymethyl)pyridin-2-yl)methanol, and what key reaction conditions are required?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or functionalization of a pyridine precursor. For example, starting from 6-chloropyridin-2-ylmethanol, methoxymethylation can be achieved using sodium methoxide (NaOMe) in methanol under reflux. Purification typically involves column chromatography or recrystallization to isolate the product . Alternative routes may involve introducing the methoxymethyl group early in the synthesis via formaldehyde and a reducing agent like NaBH₄ .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methoxymethyl (-CH₂OCH₃) and hydroxymethyl (-CH₂OH) groups. Mass spectrometry (MS) validates the molecular weight (139.15 g/mol), while infrared (IR) spectroscopy identifies hydroxyl and ether functional groups. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the primary chemical reactions involving the hydroxymethyl group in this compound?

  • Methodological Answer : The hydroxymethyl group undergoes oxidation (e.g., with KMnO₄ or CrO₃) to form aldehydes or carboxylic acids. Reduction (e.g., NaBH₄) is less common but can yield methylene derivatives. Etherification or esterification reactions are also feasible, enabling linkage to other molecular scaffolds .

Advanced Research Questions

Q. How do electronic and steric effects of the methoxymethyl substituent influence reactivity compared to halogenated analogs (e.g., chloro, bromo)?

  • Methodological Answer : The methoxymethyl group is electron-donating, increasing electron density on the pyridine ring and altering regioselectivity in electrophilic substitutions. Comparative studies with halogenated analogs (e.g., 6-chloro derivatives) show reduced nucleophilic displacement rates due to steric hindrance from the methoxymethyl group. Computational DFT analyses can quantify these effects .

Q. What strategies optimize enantioselective synthesis of chiral derivatives of this compound for pharmaceutical applications?

  • Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) or enzymatic bioreduction (e.g., Leuconostoc pseudomesenteroides N13) achieves high enantiomeric excess (ee). Multi-response optimization models (e.g., inscribed design) balance factors like pH, temperature, and co-solvents to maximize yield and stereoselectivity .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) in analogs be resolved?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For example, replacing the methoxymethyl group with a fluorinated substituent (e.g., -CF₃) may enhance membrane permeability but reduce solubility, altering bioactivity. Dose-response assays and molecular docking simulations clarify mechanisms of action .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?

  • Methodological Answer : Scaling up introduces impurities from side reactions (e.g., over-oxidation). Process optimization via design of experiments (DoE) identifies critical parameters (e.g., reaction time, stoichiometry). Continuous flow reactors improve heat/mass transfer, while inline IR monitoring ensures real-time quality control .

Data-Driven Insights

Structural Feature Impact on Reactivity/Bioactivity Reference
Methoxymethyl (-CH₂OCH₃)Enhances solubility; reduces electrophilic substitution rates compared to halogens.
Hydroxymethyl (-CH₂OH)Prone to oxidation; enables conjugation via ester/ether linkages.
Fluorine substitutionIncreases lipophilicity and metabolic stability; alters binding affinity in biological targets.
Trifluoromethyl (-CF₃)Electron-withdrawing effect stabilizes intermediates; improves bioactivity in agrochemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.